molecular formula C9H7NO3 B105389 5-Methoxyisoindoline-1,3-dione CAS No. 50727-04-3

5-Methoxyisoindoline-1,3-dione

Cat. No. B105389
CAS RN: 50727-04-3
M. Wt: 177.16 g/mol
InChI Key: BIANPEOCBJDOEM-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline diones. While the provided papers do not directly discuss 5-Methoxyisoindoline-1,3-dione, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of relay compounds. For example, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was achieved by chlorination and treatment with ammonia, using a relay compound derived from a degradation process . Similarly, the synthesis of 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones was performed using a one-step reaction with pyridinium salts under specific conditions . These methods suggest that the synthesis of 5-Methoxyisoindoline-1,3-dione could potentially involve similar cyclization strategies and relay compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques. For instance, the structure of a new derivative of heteroannulated chromone was deduced based on elemental analyses and spectral data . Additionally, the molecular and crystal structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] was determined using NMR spectroscopy and X-ray single crystal diffraction analysis . These techniques could be applied to determine the molecular structure of 5-Methoxyisoindoline-1,3-dione.

Chemical Reactions Analysis

The chemical reactions involving isoindoline diones can be complex and diverse. For example, the formation and rearrangement of 2-methylisoindoline-1-spirocyclohexa-2',5'-diene-3,4'-dione involved the decomposition of diazonium salts . The study of such reactions provides insights into the reactivity and potential transformations of the isoindoline dione scaffold, which would be relevant for understanding the chemical behavior of 5-Methoxyisoindoline-1,3-dione.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline diones and related compounds can be influenced by their molecular structure. For instance, Density Functional Theory (DFT) calculations were used to investigate the equilibrium geometry and electronic structure of a novel compound, which also involved analysis of its nonlinear optical properties and natural bonding orbital (NBO) analysis . The interaction of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with metal ions was studied using spectroscopic techniques, revealing its ability to form complexes with Mg(2+) and Mn(2+) . These studies highlight the importance of understanding the electronic and optical properties, as well as the metal-binding capabilities, of isoindoline diones, which would be pertinent to 5-Methoxyisoindoline-1,3-dione.

Scientific Research Applications

  • Chemical Synthesis and Anti-Inflammatory Activity : 5-Methoxyisoindoline-1,3-dione, when treated with resonance-stabilized alkylidenephosphoranes, yields monoalkenes, demonstrating the potential for creating various chemical derivatives. These derivatives have been shown to possess anti-inflammatory properties, particularly in a rat adjuvant model, marking the first demonstration of the anti-inflammatory activity of phthalimide derivatives (Abdou, Khidre, & Barghash, 2012).

  • Applications in Treating HIV : Derivatives of 5-Methoxyisoindoline-1,3-dione have been investigated for their role in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the potential use of these derivatives in antiviral therapies, particularly against HIV (Billamboz et al., 2011).

  • Pharmacological Applications in Alzheimer’s Disease : Isoindoline-1,3-dione derivatives have been evaluated as potential disease-modifying multifunctional anti-Alzheimer agents. These compounds show promising results in inhibiting acetylcholinesterase, a symptomatic target, and other disease-modifying targets, indicating their potential in treating Alzheimer's disease (Panek et al., 2018).

  • Role in Developing Anti-Psoriasis Agents : Thalidomide derivatives of 5-Methoxyisoindoline-1,3-dione have been synthesized and evaluated for their anti-inflammatory activity, specifically in the context of psoriasis. These derivatives demonstrate significant potential as novel anti-psoriasis agents (Tang et al., 2018).

  • Potential in Herbicide Development : Pyrazole-Isoindoline-1,3-dione hybrids have been explored as scaffolds for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, demonstrating potential as effective herbicides for weed control (He et al., 2019).

  • Research on Antifungal and Antibacterial Agents : Studies on nitroisoindoline-1,3-diones analogues have been conducted to evaluate their antibacterial and antifungal activities. These compounds show promise as potential agents against various bacterial and fungal strains (Sankhe & Chindarkar, 2021).

  • Antiviral Research Against Hepatitis B : 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives, closely related to 5-Methoxyisoindoline-1,3-dione, have been investigated for their ability to block Hepatitis B virus replication. This research opens avenues for developing new treatments for Hepatitis B (Cai et al., 2014).

  • Evaluation in Cancer Treatment : Some 5-nitroindole-2,3-dione derivatives have been synthesized and preliminarily evaluated for their cytotoxicity against various cancer cell lines. This indicates the potential of these compounds in cancer therapy (Karalı, 2002).

properties

IUPAC Name

5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANPEOCBJDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522429
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisoindoline-1,3-dione

CAS RN

50727-04-3
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methoxyphthalic anhydride (27.8 g, 0.16 mol) and formamide (175 ml) was stirred and held at 210° C. for 5 hours and was then allowed to cool to room temperature overnight. The solid material was filtered off, washed sequentially with water (100 ml), 50% aqueous acetone (50 ml) and diethyl ether (200 ml) and sucked dry under reduced pressure to afford 4-methoxyphthalimide (21.3 g, 77%) as a pale yellow solid. 1H NMR (DMSO-d6) 11.15 (1H, br s), 7.74 (1H, d), 7.33-7.28 (2H, m), 3.92 (3H, s).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Vila, MC Costas-Lago, P Besada… - … Section E: Structure …, 2013 - scripts.iucr.org
The title N-benzylphthalimide derivative, C16H13NO3, consists of two planar moieties, viz. the phthalimide system (rms deviation = 0.007 Å) and the phenyl ring, which make a dihedral …
Number of citations: 1 scripts.iucr.org
F Ji, J Li, X Li, W Guo, W Wu… - The Journal of Organic …, 2018 - ACS Publications
Herein we report a novel palladium-catalyzed oxidative carbonylation reaction for the synthesis of phthalimides with high atom- and step-economy. In our strategy, the imine and H 2 O, …
Number of citations: 33 pubs.acs.org
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
Transcriptional enhanced associate domains (TEADs) are transcription factors that bind to cotranscriptional activators like the yes-associated protein (YAP) or its paralog transcriptional …
Number of citations: 6 pubs.acs.org
J Li - Multicomponent Reactions, 2020 - research.rug.nl
Multicomponent reactions and in particular the Passerini reaction, are considered efficient tools for synthesizing drug-like molecules and assembling compound libraries. In the case of …
Number of citations: 0 research.rug.nl
Y Fang, SY Wang, SJ Ji - Tetrahedron, 2015 - Elsevier
A new practical synthesis of phthalimides through 1,3-dipolar cycloaddition of CO 2 with isocyanides and in situ generated aryne is reported here. A series of phthalimide derivatives are …
Number of citations: 24 www.sciencedirect.com
EM DeCicco, S Berritt, T Knauber… - The Journal of …, 2023 - ACS Publications
Aryl bromides are known to be challenging substrates in the decarboxylative cross-electrophile coupling with redox-active NHP esters–the majority of such processes utilize aryl iodides…
Number of citations: 3 pubs.acs.org
X Zhu, Y Lv, M Fan, J Guo, Y Zhang, B Gao, C Zhang… - Bioorganic …, 2023 - Elsevier
A novel series of phthalimide-hydroxypyridinone derivatives were rationally designed and evaluated as potential anti-Alzheimer's disease (AD) agents. Bioactivity tests showed that all …
Number of citations: 3 www.sciencedirect.com
Z Pan, B Chen, J Fang, T Liu, J Fang… - The Journal of Organic …, 2022 - ACS Publications
Herein, we reported a metal-free photoredox/phosphine-catalyzed C–H amination of arenes. This allows for concise synthesis of highly functionalized N-arylphthalimides from readily …
Number of citations: 4 pubs.acs.org
F Nanteuil, F de Nanteuil - Synthesis and Reactivity of Donor-Acceptor …, 2016 - Springer
Ring-Opening Reactions of Aminocyclopropanes | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Synthesis …
Number of citations: 0 link.springer.com
DC Salgueiro - 2023 - search.proquest.com
Tuning Reactivity in C(sp3)—C(sp2) Cross-Electrophile Coupling by Daniel C. Salgueiro A dissertation submitted in partial fulf Page 1 Tuning Reactivity in C(sp3)—C(sp2) Cross-…
Number of citations: 0 search.proquest.com

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